[2-(Methoxymethoxy)ethyl]benzene
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Overview
Description
[2-(Methoxymethoxy)ethyl]benzene: is an organic compound with the molecular formula C10H14O2 . It is a derivative of benzene, where the benzene ring is substituted with a 2-(methoxymethoxy)ethyl group. This compound is also known by other names such as (2-Methoxyethoxy)methylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethoxy)ethyl]benzene typically involves the reaction of benzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: HNO3, H2SO4, at controlled temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro-substituted benzene derivatives.
Scientific Research Applications
Chemistry: [2-(Methoxymethoxy)ethyl]benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving aromatic compounds .
Industry: This compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of [2-(Methoxymethoxy)ethyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The methoxymethoxy group can also participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles .
Comparison with Similar Compounds
Phenyl ethyl methyl ether (PEME): Similar in structure but with a different substituent on the benzene ring.
Methyl phenethyl ether: Another ether derivative of benzene with a different alkyl group.
Uniqueness: [2-(Methoxymethoxy)ethyl]benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical reactivity and physical properties compared to other benzene derivatives .
Properties
IUPAC Name |
2-(methoxymethoxy)ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-9-12-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZRJNVCWSJEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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